molecular formula C22H23NO4S B285071 N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE

N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE

Cat. No.: B285071
M. Wt: 397.5 g/mol
InChI Key: YYGFISOISPVVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines a sulfonyl group, an ethylphenyl group, and a tetrahydrodibenzo[b,d]furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Tetrahydrodibenzo[b,d]furan Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the reaction of the tetrahydrodibenzo[b,d]furan intermediate with a sulfonyl chloride derivative, such as 4-ethylbenzenesulfonyl chloride, under basic conditions.

    Acetylation: The final step involves the acetylation of the amine group to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydrodibenzo[b,d]furan moiety may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE can be compared with other similar compounds, such as:

    N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide:

    N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide: Similar to the chlorinated compound, the brominated version may exhibit different reactivity and biological effects.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C22H23NO4S/c1-3-16-8-11-18(12-9-16)28(25,26)23(15(2)24)17-10-13-22-20(14-17)19-6-4-5-7-21(19)27-22/h8-14H,3-7H2,1-2H3

InChI Key

YYGFISOISPVVBO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Origin of Product

United States

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